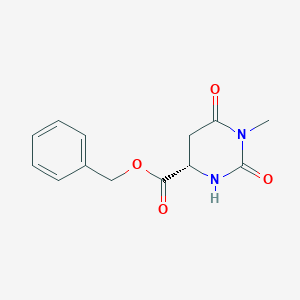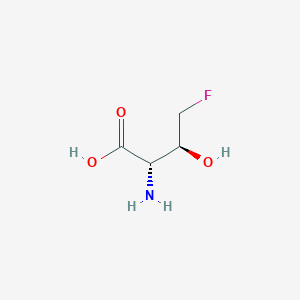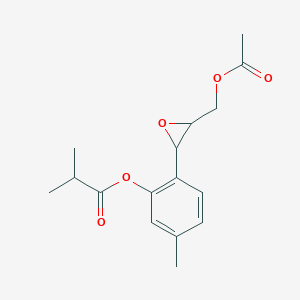
10-Acetoxy-8,9-epoxythymol isobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Acetoxy-8,9-epoxythymol isobutyrate, also known as AETI, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. AETI belongs to the family of thymol derivatives and is synthesized through a multi-step process involving thymol as the starting material.
科学的研究の応用
Methodology Development for Enantiomeric Analysis
A methodology for determining the enantiomeric excess and absolute configuration of natural epoxythymols, including 10-Acetoxy-8,9-epoxythymol isobutyrate, was developed. This method utilized 1,1'-bi-2-naphthol as a chiral solvating agent combined with vibrational circular dichroism measurements and calculations (Arreaga-González et al., 2017).
Antimicrobial Activity
10-Isobutyryloxy-8,9-epoxythymol isobutyrate, a closely related compound, exhibited moderate antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans (Stojakowska et al., 2005).
Antidiarrheal Properties
In a study on Ageratina glabrata, derivatives of this compound were found to possess potent antiamoebic and antigiardial properties, suggesting their role in antidiarrheal applications (Bustos-Brito et al., 2016).
Cytotoxic Activities
In a study exploring thymol derivatives from Eupatorium cannabinum, 9-acetoxy-8,10-epoxythymol 3-O-tiglate, a compound structurally similar to this compound, showed significant cytotoxic activity against various human tumor cell lines, highlighting its potential in cancer research (Chen et al., 2014).
特性
CAS番号 |
106009-86-3 |
|---|---|
分子式 |
C16H20O5 |
分子量 |
292.33 g/mol |
IUPAC名 |
[2-[3-(acetyloxymethyl)oxiran-2-yl]-5-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C16H20O5/c1-9(2)16(18)21-13-7-10(3)5-6-12(13)15-14(20-15)8-19-11(4)17/h5-7,9,14-15H,8H2,1-4H3 |
InChIキー |
CHFWFMPGEYPRST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2C(O2)COC(=O)C)OC(=O)C(C)C |
正規SMILES |
CC1=CC(=C(C=C1)C2C(O2)COC(=O)C)OC(=O)C(C)C |
同義語 |
10-acetoxy-8,9-epoxythymol isobutyrate AETIB |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







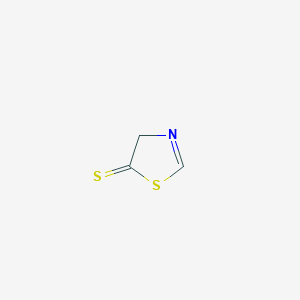

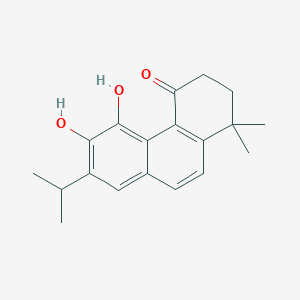
![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)


